molecular formula C7H15NO2 B1422907 2-(Oxolan-3-ylmethoxy)ethan-1-amine CAS No. 883536-74-1

2-(Oxolan-3-ylmethoxy)ethan-1-amine

Cat. No. B1422907
M. Wt: 145.2 g/mol
InChI Key: TWLLBYZEAZIMEJ-UHFFFAOYSA-N
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Description

2-(Oxolan-3-ylmethoxy)ethan-1-amine, also known as OMEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. OMEA is a primary amine, which means it contains a nitrogen atom bonded to two hydrogen atoms and a carbon atom. This chemical compound has a molecular weight of 145.20 g/mol and a molecular formula of C6H13NO2.

Scientific Research Applications

Synthesis and Reactivity

  • Synthetic Pathways : Studies have explored the dissymmetric derivatives of glyoxal, such as acetoxy-1 triethoxy-1,2,2 ethane, which reacts with various nucleophiles including amines to produce acetals, leading to α-functionalized aldehydes (Stambouli et al., 1986). This highlights the potential for creating complex molecules from simpler precursors, potentially applicable to the synthesis of 2-(Oxolan-3-ylmethoxy)ethan-1-amine.

  • Ring-Opening Reactions : Research on cyclic ethers, such as oxiranes and oxetanes, has shown that they can undergo ring-opening carbonylation in the presence of N-(trimethylsilyl)amines, catalyzed by cobalt compounds (Tsuji et al., 1989). This method might be relevant for modifying the oxolane (tetrahydrofuran) ring in 2-(Oxolan-3-ylmethoxy)ethan-1-amine.

  • Aminolysis and Polymerization : The aminolysis of epoxysulfolane and subsequent reactions have been extensively studied, revealing complex product mixtures and insights into reaction mechanisms (Palchykov et al., 2018). Such studies could provide a basis for understanding the reactivity of 2-(Oxolan-3-ylmethoxy)ethan-1-amine in different conditions.

  • Chiral Synthesis : The stereospecific synthesis of cis-2-alkoxy-3-aminooxolanes from alpha-chloro-gamma-((trimethylsilyl)oxy)ketimines demonstrates the possibility of achieving high stereocontrol in the synthesis of complex oxolane derivatives (Dekimpe et al., 1997). This could inform the enantioselective synthesis of 2-(Oxolan-3-ylmethoxy)ethan-1-amine.

  • Advanced Functionalization : The development of methods for the direct palladium-catalyzed oxidative aminocarbonylation of alk-1-ynes to 2-ynamides (Gabriele et al., 2001) offers a route for introducing amide functionalities into alkyne precursors, which could potentially be adapted for functionalizing 2-(Oxolan-3-ylmethoxy)ethan-1-amine.

properties

IUPAC Name

2-(oxolan-3-ylmethoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c8-2-4-10-6-7-1-3-9-5-7/h7H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLLBYZEAZIMEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxolan-3-ylmethoxy)ethan-1-amine

CAS RN

883536-74-1
Record name 2-[(oxolan-3-yl)methoxy]ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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